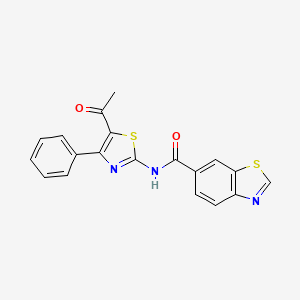

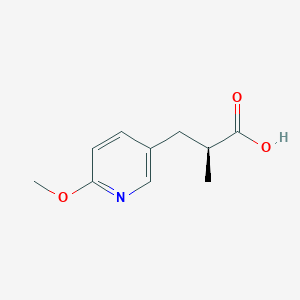

![molecular formula C14H23NO5 B2542343 Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1823229-54-4](/img/structure/B2542343.png)

Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related azabicyclo compounds and their derivatives, which can provide insights into the chemical behavior and synthesis of similar compounds. These azabicyclo compounds are of interest due to their conformational behavior and potential pharmacological applications .

Synthesis Analysis

The synthesis of azabicyclo compounds often involves multi-step reactions that may include Michael addition, hydrogenolysis, and protection/deprotection steps . For example, the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane involves cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis to produce the fused ring system . These methods could potentially be adapted for the synthesis of "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of azabicyclo compounds are often elucidated using NMR spectroscopy and X-ray diffraction . For instance, the conformation of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was determined to be a slightly flattened chair conformation for the piperidone ring and a twist-chair form for the cyclohexanone ring . These findings suggest that "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate" may also exhibit a complex conformation that could be studied using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactions involving azabicyclo compounds can be quite diverse, depending on the functional groups present and the reaction conditions. The papers describe reactions such as Michael addition and the reaction of quinaldine with methylsulfinylmethyl carbanion to synthesize related compounds . These reactions are crucial for the construction of the azabicyclo framework and the introduction of various substituents, which could be relevant for the synthesis and functionalization of "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate".

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their conformation and substituents. The NMR spectroscopic studies provide information on the electronic environment of the atoms within the molecule, which is related to its physical properties . The pharmacological assays mentioned in the papers indicate that these compounds can have significant biological activity, which is an important aspect of their chemical properties . These properties are essential for understanding the behavior of "Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate" in various environments and could guide its potential applications in drug discovery.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate is a compound of interest in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and the exploration of their biological activities. Recent literature has focused on the synthesis of derivatives of 3-azabicyclo [3.3.1] nonanones and their biological activities, demonstrating the compound's relevance in developing potential antibacterial and antifungal treatments. These heterocyclic compounds, obtained through the Mannich reaction, showcase significant promise in medicinal chemistry due to their bioactive properties (Mazimba & Mosarwa, 2015).

Catalytic Oxidation

The compound also plays a role in the catalytic oxidation of cyclohexene, a process critical for producing industrially relevant intermediates. Research in this area aims to achieve controllable oxidation reactions that selectively afford targeted products, highlighting the compound's utility in synthetic organic chemistry and industrial applications (Cao et al., 2018).

Photocatalytic Applications

Further, the modification strategies to enhance the photocatalytic performance of related compounds, such as bismuth oxychloride, indicate potential applications in environmental remediation and energy conversion. These strategies include doping with nonmetals and forming complex heterojunctions to improve visible light absorption and utilization, demonstrating the compound's relevance in developing advanced materials for photocatalysis (Ni et al., 2016).

Propriétés

IUPAC Name |

9-O-tert-butyl 7-O-methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-10-5-9(12(16)18-4)6-11(15)8-19-7-10/h9-11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIAWYLQFAYJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

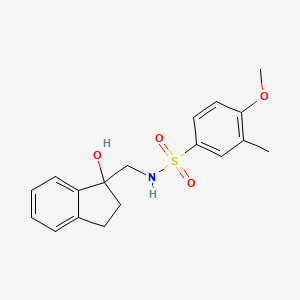

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542267.png)

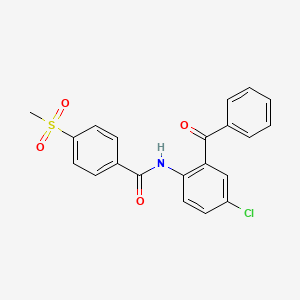

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

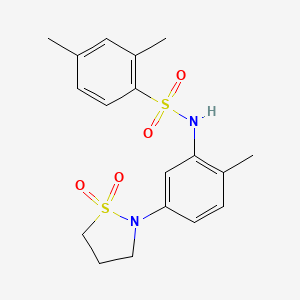

![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)

![1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2542276.png)

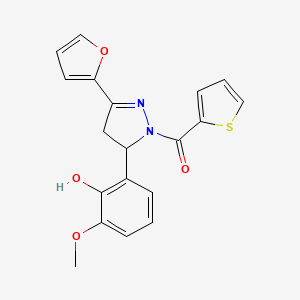

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)

![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)